

application of 5-Methoxyseselin in cancer cell line studies

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Application of Methoxyflavones in Cancer Cell Line Studies

Note: The initial request for "**5-Methoxyseselin**" appears to refer to a mistaken term. The following application notes and protocols are based on scientific literature for 5-Methoxyflavanone (5-MF) and its related methoxyflavone derivatives, which are flavonoids investigated for their anti-cancer properties.

Introduction

Methoxyflavones, a class of naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as cancer chemopreventive and therapeutic agents. [1][2] Their increased metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key signaling pathways.[1] [3][4] This document provides a detailed overview of the application of 5-Methoxyflavanone and other methoxyflavones in cancer cell line studies, including experimental protocols and data summaries.

Data Presentation



Table 1: Cytotoxicity of Methoxyflavones in Various Cancer Cell Lines



Compound	Cancer Cell Line	Cell Type	IC50 Value (μM)	Exposure Time (h)	Citation(s)
5,3'- dihydroxy- 3,6,7,8,4'- pentamethox yflavone	MCF-7	Breast	3.71	72	[5]
5,3'- dihydroxy- 3,6,7,8,4'- pentamethox yflavone	MDA-MB-231	Breast (Triple- Negative)	21.27	72	[5]
5,7- dihydroxy- 3,6,4'- trimethoxyflav one	A2058	Melanoma	3.92	72	[5]
5,7,5'- trihydroxy- 3,6,3',4'- tetramethoxyf lavone	A2058	Melanoma	8.18	72	[5]
5- demethyltang eritin (5- hydroxy- 6,7,8,4'- tetramethoxyf lavone)	PC3	Prostate	11.8	48	[5]
Tangeritin (5,6,7,8,4'- pentamethox yflavone)	PC3	Prostate	17.2	48	[5]



Acacetin (5,7-dihydroxy-4'-methoxyflavone)	-	-	~25	24	[5]
5,7- Dimethoxyfla vone	HepG2	Liver	25	Not Specified	[3][6]
5,6'- dihydroxy- 2',3'- dimethoxyflav one	SCC-25	Oral Squamous Carcinoma	40.6	48	[5]
5,6'- dihydroxy- 2',3'- dimethoxyflav one	SCC-25	Oral Squamous Carcinoma	78.2	24	[5]
5- Methoxyflava none	A549	Lung Adenocarcino ma	Not specified, inhibits proliferation	48	[7]
5- Methoxyflava none	H1975	Lung Adenocarcino ma	Not specified, inhibits proliferation	48	[7]

Table 2: Effects of Methoxyflavones on Cell Cycle and Apoptosis



Compound	Cancer Cell Line	Effect	Key Molecular Events	Citation(s)
5- Methoxyflavanon e	HCT116 (Colon)	G2/M Phase Arrest & Apoptosis	Activation of ATM/Chk2/p53/p 21 pathway, cleavage of caspase-2 and -7.	[1]
5- Methoxyflavanon e	Lung Adenocarcinoma	G0/G1 Phase Arrest	Inactivation of PI3K/AKT/GSK3 β signaling, leading to cyclin D1 degradation.	[8]
5-Hydroxy-7- Methoxyflavone	HCT-116 (Colon)	Apoptosis	ROS generation, ER stress, mitochondrial membrane perturbation, cytochrome c release, Bcl-2 downregulation, activation of BID, Bax, and caspase-3.	[9][10]
5,7- Dimethoxyflavon e	HepG2 (Liver)	Sub-G1 Arrest & Apoptosis	ROS generation, reduction of mitochondrial membrane potential.	[3]
5,7,4'- Trimethoxyflavon e	SCC-9 (Oral)	G1 Phase Arrest	Decrease in S phase population.	[2]
5,6,7,3',4',5'- Hexamethoxyflav	Hs578T (Breast)	G2/M Phase Arrest	Decreased phosphorylation	[4]



one			of Cdc2 (CDK1).	
5- Methoxyflavanon e	MOLT-4 (Leukemia)	Enhancement of TRAIL-induced Apoptosis	Upregulation of DR4 and DR5, downregulation of cFLIP and Mcl-1, activation of caspase-8 and -3, BAX activation.	[11]
5-hydroxy 3',4',7- trimethoxyflavon e	MCF-7 (Breast)	Apoptosis	Modulation of p53, Bcl-2, Bax, and cleaved PARP.	[12]

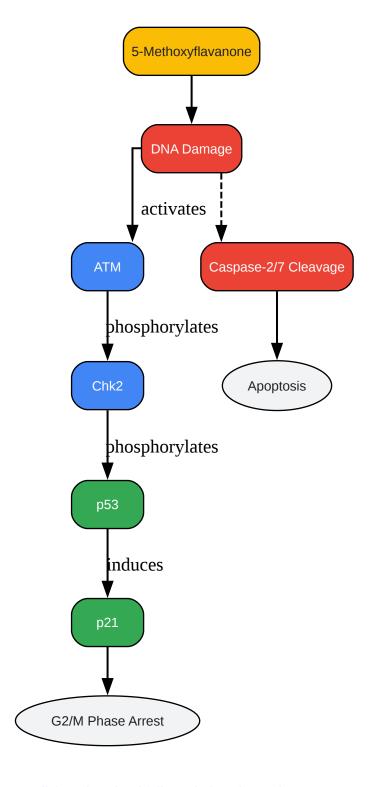
Signaling Pathways Modulated by Methoxyflavones

Methoxyflavones exert their anti-cancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

ATM/Chk2/p53-Mediated DNA Damage Response

In response to DNA damage induced by compounds like 5-Methoxyflavanone in HCT116 colon cancer cells, the ATM kinase is activated.[1] This initiates a signaling cascade involving the phosphorylation of Chk2 and the tumor suppressor p53.[1] Activated p53 then promotes the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair or, if the damage is too severe, the induction of apoptosis.[1]





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ATM/Chk2/p53 DNA damage response pathway.

ROS-Mediated Mitochondrial Apoptosis Pathway

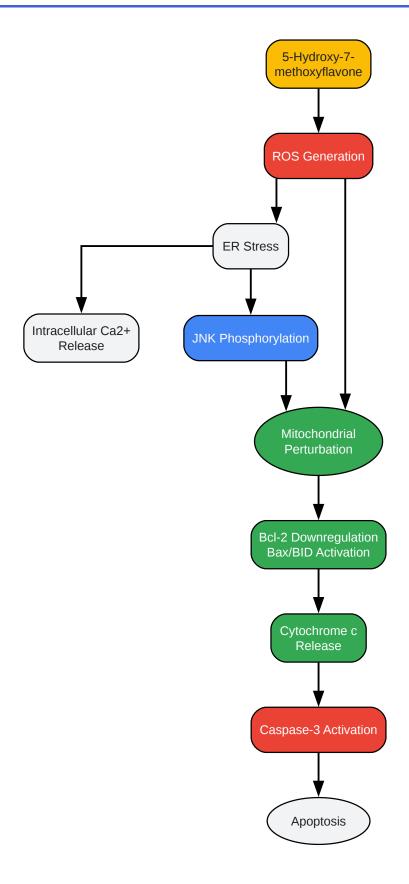


Methodological & Application

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5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in HCT-116 cells by increasing the production of reactive oxygen species (ROS).[9][10] This leads to endoplasmic reticulum (ER) stress, an increase in intracellular calcium levels, and phosphorylation of JNK. [9][10] These events converge on the mitochondria, causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[9][10]





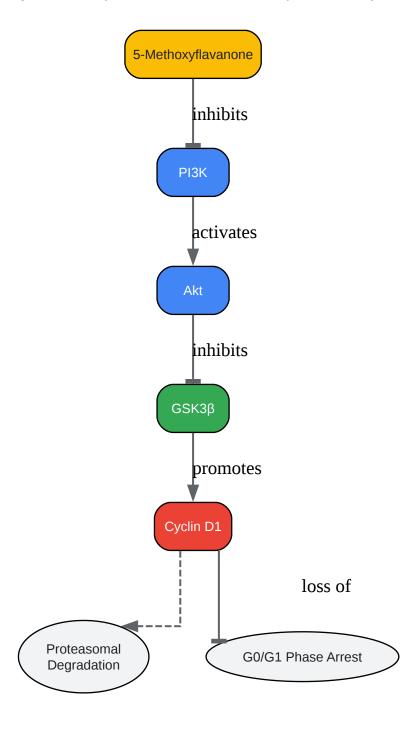
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ROS-mediated mitochondrial apoptosis pathway.



PI3K/Akt/GSK3β Signaling Pathway

5-Methoxyflavanone can inhibit the proliferation of lung adenocarcinoma cells by inactivating the PI3K/Akt signaling pathway.[8] This leads to the activation of GSK3β, which in turn promotes the proteasomal degradation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[8] The downregulation of cyclin D1 results in G0/G1 phase cell cycle arrest.[8]



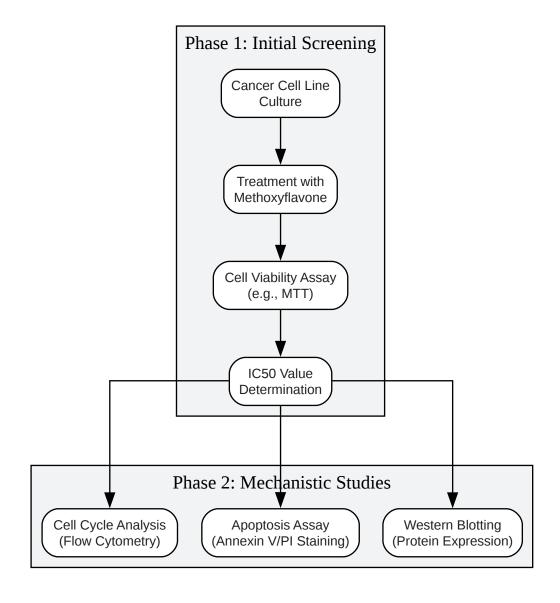
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PI3K/Akt/GSK3β signaling pathway.

Experimental Protocols General Experimental Workflow

A typical workflow for evaluating the anti-cancer effects of a methoxyflavone in vitro involves a series of assays to determine its cytotoxicity, and its effects on cell cycle progression and apoptosis, and to elucidate the underlying molecular mechanisms.



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General experimental workflow.



Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a methoxyflavone on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- Methoxyflavone stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
- Prepare serial dilutions of the methoxyflavone in complete culture medium. The final DMSO concentration should be less than 0.1%.
- Replace the medium in the wells with the medium containing different concentrations of the methoxyflavone. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- \bullet Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a methoxyflavone on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line of interest
- · Complete culture medium
- Methoxyflavone
- · 6-well plates
- PBS
- 70% ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

- Seed cells in 6-well plates and allow them to attach.
- Treat the cells with the methoxyflavone at the desired concentration (e.g., IC50) for the specified time.
- Harvest the cells by trypsinization and wash with PBS.



- Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with a methoxyflavone.

Materials:

- Cancer cell line of interest
- Complete culture medium
- Methoxyflavone
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- · Flow cytometer

- Seed cells in 6-well plates and treat with the methoxyflavone as described for the cell cycle analysis.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.



Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early
apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and
necrotic cells are Annexin V-/PI+.

Protocol 4: Western Blotting

Objective: To analyze the expression levels of proteins involved in signaling pathways affected by the methoxyflavone.

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against p53, p21, caspases, Akt, p-Akt, etc.)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

- Lyse the treated and untreated cells and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Methoxyflavones, including 5-Methoxyflavanone, demonstrate significant anti-cancer activity in a variety of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways highlights their therapeutic potential. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of these promising natural compounds.

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